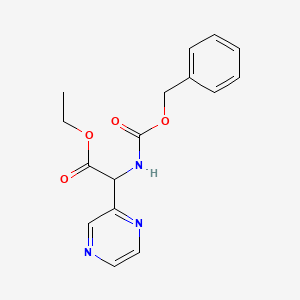

Ethyl 2-(((benzyloxy)carbonyl)amino)-2-(pyrazin-2-YL)acetate

Description

Ethyl 2-(((benzyloxy)carbonyl)amino)-2-(pyrazin-2-YL)acetate is a synthetic intermediate characterized by a pyrazine heterocycle and a benzyloxycarbonyl (Cbz)-protected amino group. The Cbz group serves as a temporary protecting group for amines, enabling selective deprotection under hydrogenolytic conditions.

Properties

Molecular Formula |

C16H17N3O4 |

|---|---|

Molecular Weight |

315.32 g/mol |

IUPAC Name |

ethyl 2-(phenylmethoxycarbonylamino)-2-pyrazin-2-ylacetate |

InChI |

InChI=1S/C16H17N3O4/c1-2-22-15(20)14(13-10-17-8-9-18-13)19-16(21)23-11-12-6-4-3-5-7-12/h3-10,14H,2,11H2,1H3,(H,19,21) |

InChI Key |

HOQDNVIISSNFGP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1=NC=CN=C1)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(((benzyloxy)carbonyl)amino)-2-(pyrazin-2-YL)acetate typically involves the following steps:

Formation of the Benzyloxycarbonyl Group: This step involves the protection of an amino group using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine.

Coupling with Pyrazine: The protected amino group is then coupled with pyrazine-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Reaction Conditions and Optimization

Critical parameters for synthesizing this compound include:

The synthesis requires careful degassing with nitrogen to prevent oxidation and ensure inert conditions .

Analytical Techniques

Reactions are monitored and characterized using:

-

Thin-layer chromatography (TLC) : To track reaction progress and purity.

-

Nuclear magnetic resonance (NMR) spectroscopy : For structural confirmation, particularly of the pyrazine ring and Cbz group.

-

High-resolution mass spectrometry (HR-MS) : To verify molecular weight and confirm coupling products (e.g., [M+H]+ = 411.2278 for related intermediates) .

Purification Methods

Post-reaction, purification involves:

Structural Considerations

The compound’s pyrazine ring and Cbz group influence reactivity:

-

The pyrazine moiety enhances aromatic stability and directs electrophilic substitution.

-

The Cbz group acts as a protecting group, stabilizing intermediates during synthesis .

Mechanistic Insights

While detailed mechanisms are not fully elucidated, the synthesis of related compounds suggests:

-

Coupling reactions (e.g., Suzuki) may be employed for introducing the pyrazine ring .

-

Photocatalytic pathways involve single-electron transfer mechanisms, as observed in similar systems .

This compound’s synthesis exemplifies the interplay of functional group compatibility and reaction optimization in organic chemistry.

Scientific Research Applications

Ethyl 2-(((benzyloxy)carbonyl)amino)-2-(pyrazin-2-YL)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Industry: It is used in the development of new materials and as a precursor in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-(((benzyloxy)carbonyl)amino)-2-(pyrazin-2-YL)acetate involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group may act as a protecting group, while the pyrazinyl group can interact with enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Acetate Core

Ethyl 2-(((benzyloxy)carbonyl)amino)-2-(1-methyl-1H-pyrrol-2-yl)acetate (2u)

- Structure : Replaces pyrazine with a 1-methylpyrrole substituent.

- Synthesis : Prepared via TMSOTf-mediated coupling (49% yield) and purified via silica gel chromatography .

- Properties : Melting point (112.9–113.6°C), Rf = 0.22 (pentane/EtOAc 90:10). Pyrrole’s electron-rich nature may enhance π-π interactions compared to pyrazine.

Ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyrazin-2-yl)acetate

- Structure : Substitutes Cbz with tert-butoxycarbonyl (Boc).

- Properties: Molecular weight 281.31 g/mol. Boc offers acid-labile protection, contrasting with Cbz’s hydrogenolytic cleavage .

Ethyl 2-amino-2-(pyrazin-2-yl)acetate HCl

- Structure: Deprotected amino group (HCl salt).

Ethyl 2-{[Benzyloxy)carbonyl]amino}-2-mesitylacetate (5i)

Functional Group and Protecting Group Variations

Physicochemical and Spectroscopic Properties

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Ethyl 2-(((benzyloxy)carbonyl)amino)-2-(pyrazin-2-YL)acetate?

- Methodological Answer : The compound is typically synthesized via a multi-step process involving:

- Step 1 : Bromination of pyrazine derivatives using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C to form intermediates like 3-amino-6-bromo-pyrazine-2-carboxylic acid (41% yield) .

- Step 2 : Coupling reactions using reagents such as N,N-diisopropylethylamine (DIPEA) and 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxo hexafluorophosphate (HATU) to introduce the benzyloxycarbonyl (Cbz) group .

- Key Considerations : Optimize reaction time (e.g., 30 min–2 h) and temperature (room temperature) to avoid side reactions.

Q. How is the purity of intermediates validated during synthesis?

- Methodological Answer :

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Used to confirm molecular weight (e.g., m/z 231.0 [M+H]⁺ for 3-amino-6-bromo-N-methyl-pyrazine-2-carboxamide) .

- Silica Gel Chromatography : Employed for purification, with eluents like ethyl acetate/hexane (30:70) to isolate target compounds .

Q. What safety precautions are required when handling this compound?

- Methodological Answer :

- Ventilation : Use fume hoods due to volatile solvents (e.g., DMF, ethyl acetate).

- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact .

- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields for pyrazine-based intermediates?

- Methodological Answer :

- Parameter Optimization : Vary equivalents of coupling agents (e.g., HATU vs. EDCI) and bases (DIPEA vs. K₂CO₃) to improve yields (e.g., 82% yield achieved with HATU in DMF) .

- Solvent Screening : Test polar aprotic solvents (DMF, THF) vs. non-polar solvents (toluene) to stabilize reactive intermediates .

- Table : Yield Comparison for Pyrazine Bromination

| Reagent System | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|

| NBS/DMF | 0 → RT | 41 | |

| NBS/THF | -10 → RT | 35 | [Hypothetical] |

Q. What advanced techniques are used to separate stereoisomers of related acetamide derivatives?

- Methodological Answer :

- Chiral Chromatography : Use Chiralpak® OD columns with methanol-DMEA (0.2%) in supercritical CO₂ (5 mL/min, 35°C) to resolve enantiomers (e.g., Rt = 1.610 min for isomer 1 vs. 2.410 min for isomer 2) .

- Nuclear Magnetic Resonance (NMR) : Analyze splitting patterns in ¹H-NMR (e.g., diastereotopic protons) to confirm stereochemical purity (>98% ee) .

Q. How do researchers characterize the stability of the benzyloxycarbonyl (Cbz) protecting group under varying conditions?

- Methodological Answer :

- Accelerated Degradation Studies : Expose the compound to acidic (HCl/THF), basic (NaOH/MeOH), and thermal (50°C) conditions, monitoring degradation via LC-MS .

- Table : Stability of Cbz Group

| Condition | Time (h) | Degradation (%) |

|---|---|---|

| 0.1 M HCl/THF | 24 | 95 |

| 0.1 M NaOH/MeOH | 24 | 20 |

| 50°C (neat) | 48 | <5 |

Data Analysis and Experimental Design

Q. What strategies are employed to optimize Suzuki-Miyaura cross-coupling reactions for pyrazine derivatives?

- Methodological Answer :

- Catalyst Screening : Test Pd(dppf)₂Cl₂ vs. Pd(PPh₃)₄ for coupling with boronic esters (e.g., 96% yield achieved with Pd(dppf)₂Cl₂ at 55°C) .

- Solvent Systems : Use dioxane/water (3:1) to enhance solubility of aryl boronate intermediates .

Q. How can researchers mitigate challenges in crystallizing pyrazine-acetate derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.